molecular formula C11H12BrNO3 B7570679 (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid

(3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid

Katalognummer B7570679
Molekulargewicht: 286.12 g/mol
InChI-Schlüssel: YLDBQUCAZQIEHT-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid, commonly known as (R)-Baclofen, is a chemical compound that belongs to the class of gamma-aminobutyric acid (GABA) agonists. It is a chiral molecule with a specific stereochemistry, which makes it different from its counterpart (S)-Baclofen. It has been found to have potential therapeutic applications in various neurological disorders due to its ability to modulate the GABAergic neurotransmission system.

Wirkmechanismus

(R)-Baclofen acts as a (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-B receptor agonist, which leads to the inhibition of neurotransmitter release and hyperpolarization of the postsynaptic neurons. It also modulates the presynaptic release of glutamate and other excitatory neurotransmitters, which further contributes to its antiepileptic effects. It has been found to have a selective action on the (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-B receptor, which makes it different from other (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acidergic drugs such as benzodiazepines and barbiturates.
Biochemical and physiological effects:
(R)-Baclofen has been found to have various biochemical and physiological effects on the central nervous system. It has been shown to increase the levels of (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid in the brain, which leads to the inhibition of excitatory neurotransmitter release. It also modulates the activity of various ion channels such as calcium and potassium channels, which further contributes to its antiepileptic effects. It has been found to have a low affinity for the (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-A receptor, which makes it less sedative and less prone to abuse.

Vorteile Und Einschränkungen Für Laborexperimente

(R)-Baclofen has several advantages for lab experiments due to its selective action on the (3R)-3-(3-bromophenyl)-3-acetamidopropanoic acid-B receptor and its antiepileptic properties. It has been found to be effective in reducing seizure activity in animal models, which makes it a useful tool for studying epilepsy and other neurological disorders. However, its limitations include its poor solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

(R)-Baclofen has several potential future directions for research, including its use in the treatment of addiction and chronic pain. It has been found to be effective in reducing drug-seeking behavior in animal models of addiction, which makes it a promising candidate for the treatment of substance use disorders. It has also been studied for its potential analgesic effects and has been found to be effective in reducing pain in animal models of chronic pain. Further research is needed to determine its safety and efficacy in human subjects.

Synthesemethoden

The synthesis of (R)-Baclofen involves the resolution of racemic Baclofen using chiral resolving agents such as tartaric acid or di-p-toluoyl-D-tartaric acid. The enantiomerically pure (R)-Baclofen can be obtained by recrystallization of the resolved salt. Alternatively, it can also be synthesized using asymmetric catalysis or enzymatic resolution methods.

Wissenschaftliche Forschungsanwendungen

(R)-Baclofen has been extensively studied for its potential therapeutic applications in various neurological disorders such as spasticity, epilepsy, anxiety, and addiction. It has been found to be effective in reducing muscle spasms and stiffness in patients with multiple sclerosis, cerebral palsy, and spinal cord injury. It has also been studied for its antiepileptic properties and has been found to be effective in reducing seizure activity in animal models.

Eigenschaften

IUPAC Name

(3R)-3-acetamido-3-(3-bromophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-7(14)13-10(6-11(15)16)8-3-2-4-9(12)5-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDBQUCAZQIEHT-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.